molecular formula C10H16N2O4 B15302780 3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanoic acid

3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanoic acid

Cat. No.: B15302780
M. Wt: 228.24 g/mol
InChI Key: OAHFMOOHECZSDF-UHFFFAOYSA-N
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Description

3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidinone ring, an isopropylamino group, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanoic acid typically involves the reaction of a pyrrolidinone derivative with an isopropylamine and a propanoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The choice of reactor depends on the desired production scale and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds, depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)propanoic acid
  • 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)propanoic acid
  • 3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid

Uniqueness

3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanoic acid is unique due to its specific isopropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-2-(propan-2-ylamino)propanoic acid

InChI

InChI=1S/C10H16N2O4/c1-6(2)11-7(10(15)16)5-12-8(13)3-4-9(12)14/h6-7,11H,3-5H2,1-2H3,(H,15,16)

InChI Key

OAHFMOOHECZSDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CN1C(=O)CCC1=O)C(=O)O

Origin of Product

United States

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